molecular formula C11H14N4 B1452922 (dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine CAS No. 1250018-03-1

(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine

Cat. No.: B1452922
CAS No.: 1250018-03-1
M. Wt: 202.26 g/mol
InChI Key: XKJFQIOMQDSJNG-UHFFFAOYSA-N
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Description

(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group attached to the methanamine moiety, which is further connected to a triazole ring substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Substitution with Methyl Groups: The triazole ring is then substituted with methyl groups at the 4 and 5 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Phenylmethanamine Moiety: The final step involves the nucleophilic substitution reaction where the phenylmethanamine is attached to the triazole ring. This can be achieved by reacting the triazole derivative with benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially

Properties

IUPAC Name

(4,5-dimethyl-1,2,4-triazol-3-yl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-13-14-11(15(8)2)10(12)9-6-4-3-5-7-9/h3-7,10H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJFQIOMQDSJNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine
Reactant of Route 2
(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine
Reactant of Route 3
(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine
Reactant of Route 4
(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine
Reactant of Route 5
(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine
Reactant of Route 6
(dimethyl-4H-1,2,4-triazol-3-yl)(phenyl)methanamine

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